molecular formula C18H19N3OS B11765315 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Katalognummer: B11765315
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: RXKKSNLOEVCJJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethylphenoxy group: This step involves the reaction of the triazole intermediate with 4-ethylphenol in the presence of a suitable base.

    Attachment of the p-tolyl group: This can be done via a substitution reaction using p-tolyl halide.

    Incorporation of the thiol group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the aromatic groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions, particularly at the thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modifications in their function. The ethylphenoxy and p-tolyl groups contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. For example:

    1,2,4-Triazole-3-thiol: Lacks the ethylphenoxy and p-tolyl groups, resulting in different chemical properties and biological activities.

    4-(p-Tolyl)-1,2,4-triazole-3-thiol:

    5-((4-Methoxyphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an ethyl group, leading to variations in its chemical behavior and interactions.

Eigenschaften

Molekularformel

C18H19N3OS

Molekulargewicht

325.4 g/mol

IUPAC-Name

3-[(4-ethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3OS/c1-3-14-6-10-16(11-7-14)22-12-17-19-20-18(23)21(17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23)

InChI-Schlüssel

RXKKSNLOEVCJJS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.